3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide
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Overview
Description
3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide involves its binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to increase the levels of acetylcholine in the nervous system, which can improve cognitive function and memory. It has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide in lab experiments include its high potency and selectivity as an acetylcholinesterase inhibitor. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to explore its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with pyridine-4-carboxylic acid chloride in the presence of a suitable base and solvent. The reaction yields the desired product as a white solid, which can be further purified using various techniques.
Scientific Research Applications
3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine in the nervous system. The inhibition of acetylcholinesterase has been shown to be effective in treating various neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
1-[1-oxo-1-(4-phenylphenyl)propan-2-yl]pyridin-1-ium-3-carboxamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2.BrH/c1-15(23-13-5-8-19(14-23)21(22)25)20(24)18-11-9-17(10-12-18)16-6-3-2-4-7-16;/h2-15H,1H3,(H-,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRGWNOOJNOMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC(=C3)C(=O)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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